molecular formula C7H8ClNO2 B8473117 3-chloro-5-methoxymethoxypyridine

3-chloro-5-methoxymethoxypyridine

Cat. No.: B8473117
M. Wt: 173.60 g/mol
InChI Key: MCOPYHQRIVCKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methoxymethoxypyridine typically involves the chlorination of 5-methoxymethoxy-pyridine. One common method includes the reaction of 5-methoxymethoxy-pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5-Methoxymethoxy-pyridine+SOCl2This compound+SO2+HCl\text{5-Methoxymethoxy-pyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Methoxymethoxy-pyridine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-5-methoxymethoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products:

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxymethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxymethoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

  • 3-Chloro-5-methoxypyridine
  • 3-Chloro-5-hydroxypyridine
  • 3-Chloro-5-ethoxypyridine

Comparison: Compared to its analogs, 3-chloro-5-methoxymethoxypyridine is unique due to the presence of the methoxymethoxy group, which imparts different chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

3-chloro-5-(methoxymethoxy)pyridine

InChI

InChI=1S/C7H8ClNO2/c1-10-5-11-7-2-6(8)3-9-4-7/h2-4H,5H2,1H3

InChI Key

MCOPYHQRIVCKGW-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CN=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon atmosphere, into a solution of 5-chloro-3-pyridinol (5.0 g, 38.6 mmol) in 100 mL of dry tetrahydrofuran at room temperature was added 60% sodium hydride (1.85 g, 46.3 mmol). After stirring the mixture for 1 hour at room temperature, a solution of chloromethyl methyl ether (3.42 g, 42.6 mmol) in 10 mL of dry tetrahydrofuran was added over 10 min. The resulting mixture was heated to reflux for 16 hours. The solvent was evaporated, and the residue was diluted with ethyl acetate, then washed with 1N aq. NaOH. The combined organic layer was then concentrated to give the crude material. Column chromatography on silica gel, eluting with ethyl acetate/hexane (30/70, v/v/), gave the desired product (6.52 g, 97%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.